molecular formula C12H19N3O2S B2995895 N-(tert-butyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 922581-21-3

N-(tert-butyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No. B2995895
CAS RN: 922581-21-3
M. Wt: 269.36
InChI Key: GJRAJGUTMZWZCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide, also known as BTDAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. BTDAM is a thioacetamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Structure-Activity Relationship Studies

Research by Altenbach et al. (2008) highlighted the synthesis and optimization of 2-aminopyrimidines as ligands for the histamine H4 receptor, demonstrating the compound's potential in anti-inflammatory and antinociceptive activities, supporting the utility of H4R antagonists in pain management Altenbach et al., 2008.

Pharmacological Evaluation

Severina et al. (2020) synthesized S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsants. Through molecular docking studies, they showed moderate anticonvulsant activity in a pentylenetetrazole-induced seizure model, indicating the potential for further development of these compounds as anticonvulsant agents Severina et al., 2020.

Synthesis and Characterization

Loksha et al. (2003) explored the synthesis of 4-tert-butyl-1,3-dihydroimidazol-2-ones and their corresponding thiones, aiming to develop compounds with potential activity against HTV, showcasing the synthetic versatility of tert-butyl based compounds Loksha et al., 2003.

Eco-friendly Synthesis

Sirisha et al. (2013) presented an eco-friendly synthesis of N-aryl/heteryl acetoacetamides, highlighting the environmental benefits of employing greener synthesis methods for the preparation of intermediates used in the synthesis of heterocyclic compounds Sirisha et al., 2013.

Insecticidal and Antibacterial Evaluation

Chavan et al. (2018) developed N-tert-butyl-4-(4-substituted phenyl)-2-((substituted-2-oxo-2H-chromen-4-yl)methylthio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide hybrids and evaluated their antibacterial and anti-inflammatory activities, indicating the compound's potential in medical applications Chavan et al., 2018.

properties

IUPAC Name

N-tert-butyl-2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-7-8(2)13-11(14-10(7)17)18-6-9(16)15-12(3,4)5/h6H2,1-5H3,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRAJGUTMZWZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(NC1=O)SCC(=O)NC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

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